N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Compounds similar to N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide have been studied for their antimicrobial properties. A study by Hassan (2013) on new pyrazoline and pyrazole derivatives, which include benzenesulfonamide moieties, found these compounds to exhibit significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Inhibition of Carbonic Anhydrases
- Another research area involves the inhibition of carbonic anhydrase isozymes. Alafeefy et al. (2015) investigated benzenesulfonamides with triazolo and thiadiazinyl moieties for their inhibitory effects on human carbonic anhydrases, finding low nanomolar activity against several isozymes, which are relevant in various physiological processes (Alafeefy et al., 2015).
Antioxidant and Enzyme Inhibitory Activity
- The antioxidant properties and enzyme inhibitory potential of benzenesulfonamides incorporating triazine moieties were explored in a study by Lolak et al. (2020). These compounds showed moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase (Lolak et al., 2020).
Anti-HIV and Anticancer Properties
- Research by Brzozowski (1998) on 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, a similar compound, highlighted their moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
Anti-Asthmatic Activities
- A study by Kuwahara et al. (1997) synthesized and evaluated a series of novel triazolo pyridazine derivatives as inhibitors of bronchoconstriction, indicating their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticonvulsant Activity
- Research into anticonvulsant properties was conducted by Kelley et al. (1995), who synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines. Several of these compounds exhibited potent activity against seizures in rats (Kelley et al., 1995).
Mechanism of Action
Target of Action
The primary targets of N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide are neuroprotective and anti-neuroinflammatory agents . These targets are crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
This compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it exhibits neuroprotective and anti-inflammatory properties .
Pharmacokinetics
Similar compounds in the triazolothiadiazine class have been studied for their pharmacokinetic properties . More research is needed to determine the ADME properties of this specific compound.
Result of Action
The molecular results reveal that this compound has promising neuroprotective and anti-inflammatory properties . It significantly reduces the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.
Cellular Effects
The effects of this compound on cells are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases . It can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the nature of the interaction . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can cause toxic effects, including cellular damage and organ dysfunction. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.
properties
IUPAC Name |
N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-23-24-20(26(19)25-21)12-13-22-30(27,28)18-8-3-2-4-9-18/h2-11,14,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDXUKXSFWOLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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